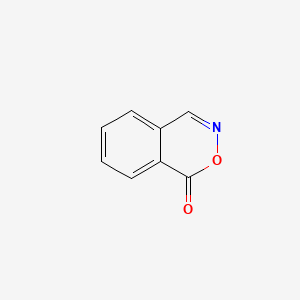

1H-2,3-Benzoxazin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

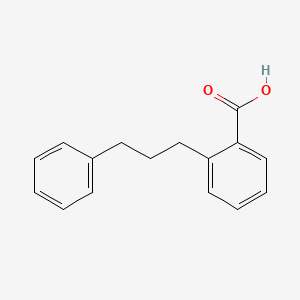

Beschreibung

1H-2,3-Benzoxazin-1-on ist eine organische Verbindung mit der Summenformel C8H5NO2. Sie gehört zur Klasse der Benzoxazinone, die sich durch einen Benzolring auszeichnen, der mit einem Oxazinring verschmolzen ist, der eine Ketongruppe enthält. Diese Verbindung hat aufgrund ihrer vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie, großes Interesse geweckt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1H-2,3-Benzoxazin-1-on kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von N-acylierten Anthranilsäurederivaten. Zu den verwendeten Cyclisierungsmitteln gehören Essigsäureanhydrid, Polyphosphorsäure, Schwefelsäure und Pyridin . Ein anderes Verfahren beinhaltet die Verwendung von Iminiumkationen aus Cyanurchlorid und Dimethylformamid als Cyclisierungsmittel, was die Synthese von 2-substituierten Derivaten unter milden Bedingungen ermöglicht .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1H-2,3-Benzoxazin-1-on erfolgt in der Regel nach ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Auswahl der Cyclisierungsmittel und Reaktionsbedingungen kann variieren, um Ausbeute und Reinheit zu optimieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 1H-2,3-Benzoxazin-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Reaktion mit Aminen, Phenylhydrazin und Grignard-Reagenzien.

Oxidations- und Reduktionsreaktionen: Oxidation mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Häufige Reagenzien und Bedingungen:

Amine: Schmelzen mit Aminen, um o-Aroylbenzamide zu bilden.

Phenylhydrazin: Reaktion zur Bildung von 1,3-Diaryl-1,2-Dihydrophthalazin-4-onen.

Grignard-Reagenzien: Bildung von o-Aroyl-triaryl-methanolen, die zu 1,1,4-Triaryl-1H-2,3-benzoxazinen cyclisieren können.

Hauptprodukte:

- o-Aroylbenzamide

- 1,3-Diaryl-1,2-Dihydrophthalazin-4-one

- 1,1,4-Triaryl-1H-2,3-benzoxazine

Wissenschaftliche Forschungsanwendungen

1H-2,3-Benzoxazin-1-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

- Chemie: Als Ausgangsmaterial für die Synthese verschiedener heterocyclischer Verbindungen verwendet .

- Biologie: Untersucht hinsichtlich seines Potenzials als Enzyminhibitor und seiner Wechselwirkungen mit biologischen Zielstrukturen .

- Medizin: Erforscht hinsichtlich seines potenziellen therapeutischen Nutzens, einschließlich antineoplastischer und proteaserhemmender Aktivitäten .

- Industrie: Eingesetzt bei der Entwicklung von Hochleistungsmaterialien, wie z. B. Polybenzoxazinharzen .

Wirkmechanismus

Der Wirkmechanismus von 1H-2,3-Benzoxazin-1-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als Enzyminhibitor wirken, indem es an das aktive Zentrum von Enzymen bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 1H-2,3-Benzoxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1H-2,3-Benzoxazin-1-on lässt sich mit anderen ähnlichen Verbindungen vergleichen, wie z. B.:

- 4H-3,1-Benzoxazin-4-on: Ein weiteres Benzoxazinonderivat mit ähnlichen Synthesewegen und Anwendungen .

- 4H-3,1-Benzothiazin-4-on: Ein schwefelhaltiges Analogon mit unterschiedlichen biologischen Aktivitäten .

- 2-Methyl-3,1-benzoxazin-4-on: Bekannt für seine Rolle bei der Synthese biologisch wichtiger Chinolin-2-one .

Einzigartigkeit: 1H-2,3-Benzoxazin-1-on zeichnet sich durch seine vielseitige Reaktivität und seine breite Palette an Anwendungen in verschiedenen Bereichen aus. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und wertvolle Produkte zu bilden, macht es zu einer Verbindung von großem Interesse sowohl in der akademischen als auch in der industriellen Forschung.

Eigenschaften

CAS-Nummer |

611-31-4 |

|---|---|

Molekularformel |

C8H5NO2 |

Molekulargewicht |

147.13 g/mol |

IUPAC-Name |

2,3-benzoxazin-1-one |

InChI |

InChI=1S/C8H5NO2/c10-8-7-4-2-1-3-6(7)5-9-11-8/h1-5H |

InChI-Schlüssel |

XBBMTLDJZXQHKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NOC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)

![N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12010832.png)

![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)

![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)

![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)